molecular formula C20H15F3N2O4 B2973771 N1-(4-(furan-3-yl)benzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 2034603-50-2

N1-(4-(furan-3-yl)benzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2973771
CAS No.: 2034603-50-2
M. Wt: 404.345
InChI Key: ZZKGITZPWZXQIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(Furan-3-yl)benzyl)-N2-(4-(Trifluoromethoxy)phenyl)oxalamide is an oxalamide derivative characterized by two key structural motifs:

  • N1-substituent: A benzyl group attached to a furan-3-yl moiety at the para position.
  • N2-substituent: A 4-(trifluoromethoxy)phenyl group.

The compound’s molecular formula is C₂₀H₁₆F₃N₂O₄, with a molecular weight of 405.3 g/mol. Its structure combines aromaticity (benzyl and phenyl groups) with heterocyclic (furan) and electron-withdrawing (trifluoromethoxy) elements, which are critical for modulating physicochemical properties and biological activity. Analytical characterization typically involves ¹H/¹³C NMR for confirming substituent connectivity and IR spectroscopy (C=O stretch at ~1670 cm⁻¹) .

Properties

IUPAC Name

N-[[4-(furan-3-yl)phenyl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4/c21-20(22,23)29-17-7-5-16(6-8-17)25-19(27)18(26)24-11-13-1-3-14(4-2-13)15-9-10-28-12-15/h1-10,12H,11H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKGITZPWZXQIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(4-(furan-3-yl)benzyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and observed effects in various studies.

Chemical Structure and Synthesis

The compound features a furan ring, a benzyl group, and a trifluoromethoxy-substituted phenyl group. The synthesis typically involves multi-step organic reactions, including methods such as the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds.

Synthesis Steps:

  • Preparation of Oxalyl Chloride: Reaction of oxalic acid with thionyl chloride.
  • Formation of Intermediate: Reaction of oxalyl chloride with appropriate amines.
  • Final Product Formation: Coupling of intermediates to yield the target compound.

The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate cellular pathways, potentially leading to therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, suggesting anticancer properties.
  • Receptor Modulation: It may bind to various receptors, affecting signaling pathways critical for cell survival and growth.

Case Studies and Experimental Data

  • Anticancer Activity:
    • Studies have demonstrated that similar oxalamide derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds in this class have shown IC50 values ranging from 9.4 µM to lower, indicating potent activity against tumor cells .
  • Toxicity Assessments:
    • Toxicological evaluations using zebrafish embryos have indicated that some derivatives possess acceptable safety profiles while maintaining efficacy .
  • Comparative Studies:
    • In comparative assays, the target compound exhibited better activity than standard treatments like pyraclostrobin in inhibiting certain fungal pathogens .

Data Summary

Activity IC50 Value Cell Line Tested Notes
Antitumor Activity9.4 µMVarious cancer cell linesSignificant growth inhibition
Toxicity to ZebrafishNot specifiedZebrafish embryosAcceptable safety profile observed
Fungal InhibitionComparable to 81.4% inhibitionFusarium graminearumEffective against specific strains

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural Analogues and Substituent Variations

The compound’s structural analogs differ primarily in substituents on the phenyl rings or heterocyclic components. Key examples include:

N1-(4-(Trifluoromethyl)phenyl)oxalamide
  • Molecular Formula : C₉H₇F₃N₂O₂
  • Key Features : Replaces the trifluoromethoxy group (OCF₃) with a trifluoromethyl (CF₃) group.
N1-(3,4-Difluorophenyl)-N2-(4-(Furan-3-yl)benzyl)oxalamide
  • Molecular Formula : C₁₉H₁₄F₂N₂O₃
  • Key Features : Retains the furan-benzyl group but substitutes the trifluoromethoxyphenyl with a 3,4-difluorophenyl group.
N1-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(4-(Trifluoromethoxy)phenyl)oxalamide
  • Molecular Formula : C₁₉H₁₉F₃N₂O₄S
  • Key Features : Replaces furan with thiophene and introduces a tetrahydro-2H-pyran ring.
  • Impact : Thiophene’s larger atomic radius and sulfur’s polarizability may alter electronic properties and metabolic stability .

Physicochemical and Spectral Comparisons

Compound Name Molecular Formula Molecular Weight C=O IR (cm⁻¹) Notable NMR Signals
Target Compound C₂₀H₁₆F₃N₂O₄ 405.3 ~1670 OCF₃ (δ 7.5–7.8), furan protons (δ 6.5–7.0)
N1-(4-(Trifluoromethyl)phenyl)oxalamide C₉H₇F₃N₂O₂ 232.16 ~1682 CF₃ (δ 7.8–8.0)
N1-(3,4-Difluorophenyl)-N2-(4-(furan-3-yl)benzyl)oxalamide C₁₉H₁₄F₂N₂O₃ 356.3 ~1665 DiF aromatic (δ 6.9–7.3)
N1-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-N2-(4-(Trifluoromethoxy)phenyl)oxalamide C₁₉H₁₉F₃N₂O₄S 428.4 ~1668 Thiophene protons (δ 7.2–7.4)

Key Observations :

  • Trifluoromethoxy vs. Trifluoromethyl : The OCF₃ group in the target compound contributes to a lower C=O IR absorption (~1670 cm⁻¹) compared to CF₃ (~1682 cm⁻¹), reflecting differences in electron withdrawal .
  • Heterocyclic Influence : Thiophene analogs () exhibit distinct NMR shifts due to sulfur’s deshielding effects, while furan derivatives show sharper aromatic signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.